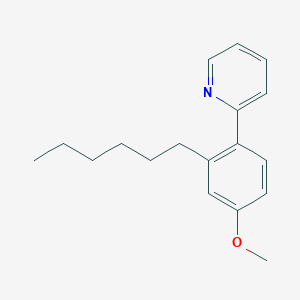![molecular formula C18H19BrO3 B12525978 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane CAS No. 865071-27-8](/img/structure/B12525978.png)
2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenyl intermediate, which is then subjected to bromomethylation and subsequent cyclization to form the dioxolane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism by which 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane include:
- 2-[4-(Benzyloxy)phenyl]-2-(chloromethyl)-4-methyl-1,3-dioxolane
- 2-[4-(Benzyloxy)phenyl]-2-(iodomethyl)-4-methyl-1,3-dioxolane
- 2-[4-(Benzyloxy)phenyl]-2-(hydroxymethyl)-4-methyl-1,3-dioxolane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. The presence of the bromomethyl group, in particular, makes it a valuable intermediate for further functionalization.
Propriétés
Numéro CAS |
865071-27-8 |
|---|---|
Formule moléculaire |
C18H19BrO3 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-methyl-2-(4-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C18H19BrO3/c1-14-11-21-18(13-19,22-14)16-7-9-17(10-8-16)20-12-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3 |
Clé InChI |
RTGFQVUCESBBHG-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)(CBr)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
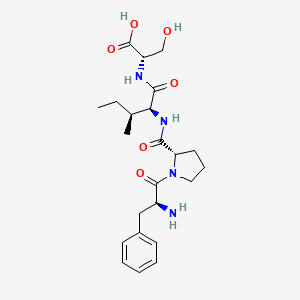
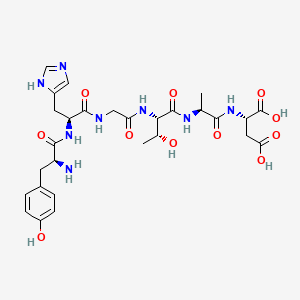
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
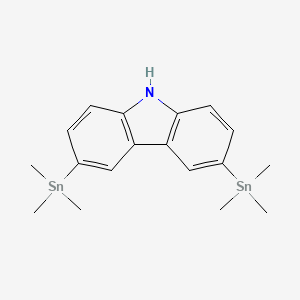
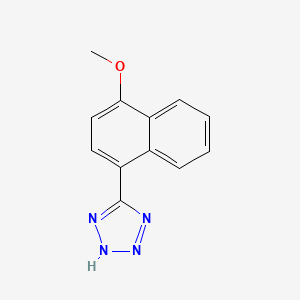
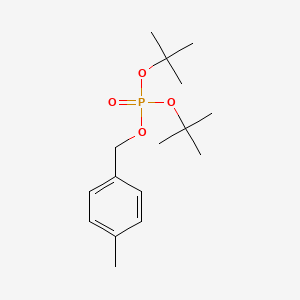
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
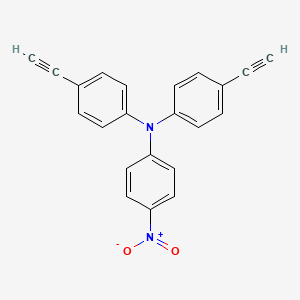
acetyl chloride](/img/structure/B12525964.png)
